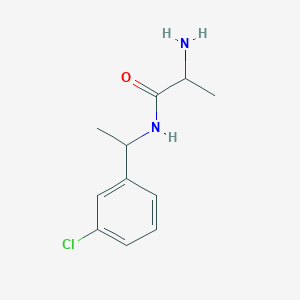

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide

Description

Properties

IUPAC Name |

2-amino-N-[1-(3-chlorophenyl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-7(13)11(15)14-8(2)9-4-3-5-10(12)6-9/h3-8H,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUXNBVXNWJBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

For commercial manufacturing, the direct amidation route demonstrates superior scalability due to fewer purification steps. Continuous flow reactors enable precise control over exothermic nitrosation steps, while in-line IR spectroscopy monitors intermediate formation. Post-reaction workup includes:

-

Liquid-Liquid Extraction : DCM/water partitioning removes unreacted amine and inorganic salts.

-

Crystallization : Ethanol/water mixtures (3:1 v/v) precipitate the product with >99.5% purity.

Environmental Metrics :

-

Solvent recovery systems achieve >90% DMF reuse, reducing waste generation.

-

Catalytic sodium nitrite minimizes heavy metal contamination risks.

Stereochemical Control and Analytical Validation

Chiral purity is ensured through:

-

Chiral HPLC : Using a cellulose tris(3,5-dimethylphenylcarbamate) column (hexane:isopropanol 90:10).

-

X-ray Crystallography : Confirms absolute configuration via anomalous dispersion effects.

Reaction progress is monitored via thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates, with elution systems tailored to polarity:

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Phenyl derivatives.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds (Table 1):

Analysis:

- Chlorine’s electronegativity may improve target binding, as seen in ID10, where a 4-chlorophenyl substitution increased activity scores (3,4,4 vs. 3,4,3 in ID9) .

- Bulkier Substituents : Compounds like S45 (cycloheptylpropyl) and S46 (cyclooctylethyl) exhibit higher molecular weights (~440 g/mol) due to bulky aliphatic groups, which may reduce solubility but improve metabolic stability compared to the target’s aromatic substituent .

Physicochemical Properties

- Polar Surface Area (PSA): The nitroanilino derivative in has a PSA of 156.46 Ų, indicating high polarity due to the nitro group . The target compound’s PSA is likely lower (~80–100 Ų), favoring better blood-brain barrier penetration.

Biological Activity

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide, also known as CPPA, is a derivative of L-phenylalanine and has garnered attention in pharmacological and biochemical research due to its diverse biological activities. This compound exhibits properties that may have implications for cognitive enhancement, pain management, and the modulation of neurotransmitter systems.

- Molecular Formula : C12H16ClN

- Molecular Weight : 247.75 g/mol

- Appearance : White powder

- Solubility : Slightly soluble in water; soluble in methanol and ethanol

Biological Activities

CPPA has been shown to exhibit various biological activities:

- Inhibition of Dopamine Uptake : CPPA acts as an inhibitor of dopamine transporters, which may enhance dopaminergic signaling in the brain. This activity is critical for its potential use in treating cognitive disorders.

- Enhancement of Acetylcholine Release : The compound has been observed to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. This suggests potential applications in neurodegenerative diseases like Alzheimer's.

- Anti-inflammatory and Analgesic Effects : CPPA has demonstrated anti-inflammatory properties, indicating its potential role in pain management and treatment of inflammatory conditions.

The biological activity of CPPA is attributed to its interaction with specific molecular targets:

- Dopamine Receptors : CPPA's structural similarity to dopamine allows it to modulate dopamine receptor activity, influencing various neurological pathways related to mood and cognition.

- Acetylcholine Receptors : By enhancing acetylcholine release, CPPA may influence cholinergic signaling pathways crucial for cognitive function.

Case Studies and Experimental Evidence

-

Neuroscience Applications :

- In vitro studies have shown that CPPA improves cognitive function in animal models, suggesting its potential as a cognitive enhancer.

- A study indicated that CPPA could modulate glutamatergic neurotransmission, further supporting its role in cognitive processes.

-

Pain Management :

- In animal models, CPPA exhibited significant analgesic effects comparable to standard pain relief medications, indicating its potential utility in clinical settings for pain management.

-

Safety and Toxicity :

- Preliminary toxicity studies indicate that CPPA has low toxicity levels in both in vitro and in vivo models. However, further long-term studies are necessary to fully understand its safety profile in humans.

Comparative Biological Activity Table

| Activity Type | Description | Reference |

|---|---|---|

| Dopamine Uptake Inhibition | Enhances dopaminergic signaling | |

| Acetylcholine Release | Increases acetylcholine levels | |

| Anti-inflammatory Effects | Reduces inflammation markers | |

| Analgesic Properties | Provides pain relief similar to conventional drugs |

Future Directions

Research on CPPA is still emerging, with several avenues for future exploration:

- Long-term Toxicity Studies : Investigating the long-term safety of CPPA in human subjects.

- Mechanistic Studies : Understanding the precise mechanisms by which CPPA enhances cognitive function.

- Clinical Trials : Conducting clinical trials to evaluate the efficacy of CPPA in treating conditions such as Alzheimer's disease and chronic pain.

- Synthesis Improvements : Developing more efficient synthesis methods for large-scale production of CPPA for research and therapeutic use.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide?

The compound is synthesized via amide coupling between a propanamide derivative and a chiral amine. Key steps include:

- Coupling reagents : Use Boc-protected amino acids (e.g., Boc-L-Trp) with amines like (S)-1-(3-chlorophenyl)ethylamine in methanol or dichloromethane, employing carbodiimides (e.g., DCC) or BOP reagent for activation .

- Stereochemical control : Ensure enantiomeric purity by using chiral precursors (e.g., (S)-configured amines) and monitoring reactions with chiral HPLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

- NMR spectroscopy : Use H and C NMR to confirm stereochemistry, amide bond formation, and aromatic substituents. For example, the (S)-1-(3-chlorophenyl)ethyl group shows distinct splitting patterns in H NMR .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves enantiomers .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated for : 237.0794) .

Q. What precautions are necessary for handling its stereosensitive intermediates?

- Moisture-sensitive steps : Conduct reactions under inert gas (N/Ar) to prevent racemization .

- Chiral resolution : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers if unintended epimerization occurs during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions. For example, inconsistencies in IC values may arise from impurities; repurify batches via preparative HPLC .

- Structural analogs : Compare activity with derivatives (e.g., 3-chloro-N-(2-hydroxyphenyl)propanamide) to identify pharmacophoric groups responsible for bioactivity .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Solvent optimization : Replace methanol with DMF or THF to enhance solubility of aromatic intermediates .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation and reduce side products .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

Q. How can computational modeling predict its biological targets?

- Molecular docking : Use SMILES strings (e.g., ClC1=CC=CC(=C1)CC@HC(=O)N) to model interactions with receptors like histamine H1 or enzyme active sites .

- QSAR studies : Corrogate substituent effects (e.g., chlorophenyl vs. trifluoromethyl) on binding affinity using datasets from PubChem or ChEMBL .

Q. What analytical methods detect trace impurities in final products?

Q. How does the compound’s stability vary under physiological conditions?

Q. What functional group modifications enhance its pharmacokinetic properties?

Q. How can researchers validate its mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.